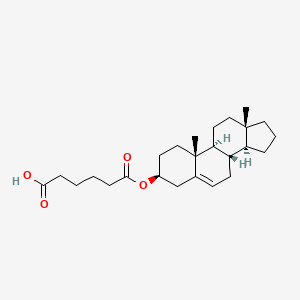
17|A-Hsd10-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 17, also known as 17-alpha-ester, is a steroidal compound with significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by its unique structure, which includes a 17-alpha-hydroxy group, making it a valuable intermediate in the synthesis of various steroidal drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound 17-alpha-ester typically involves the following steps:
Dissolution: The raw material, 17-alpha, 21-dihydroxy steroid compound, is dissolved in a cyclic ester solvent such as dioxane.
Reaction: An ester and a catalyst (e.g., p-toluenesulfonic acid) are added to the mixture, which is then reacted to form a cyclic ester.
Industrial Production Methods: Industrial production of compound 17-alpha-ester follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Compound 17 undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone back to a hydroxyl group.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various steroidal derivatives with altered functional groups, which can be further utilized in the synthesis of pharmaceutical compounds .
Scientific Research Applications
Role in Neurosteroid Metabolism
17β-HSD10 is crucial for the metabolism of neurosteroids, which are steroids synthesized in the brain that modulate neuronal activity. The enzyme catalyzes the conversion of allopregnanolone to 5α-dihydroprogesterone, which is essential for GABAergic neurotransmission. This process is vital for maintaining normal brain function and has implications in conditions such as anxiety and depression .
Implications in Neurodegenerative Diseases
Research indicates that alterations in 17β-HSD10 activity are associated with neurodegenerative diseases, including Alzheimer's disease. The enzyme's involvement in neurosteroid metabolism suggests potential therapeutic avenues for treating cognitive decline and neurodegeneration. Studies have shown that enhancing the activity of 17β-HSD10 could mitigate some symptoms associated with these conditions .
Mitochondrial Function and RNA Processing
17β-HSD10 is a key component of mitochondrial ribonuclease P (RNase P), an enzyme essential for the maturation of mitochondrial tRNA. Mutations or deficiencies in HSD17B10 lead to impaired processing of mitochondrial transcripts, contributing to mitochondrial dysfunction observed in HSD10 disease, characterized by neurological and cardiac abnormalities . This highlights the enzyme's role not only in steroid metabolism but also in maintaining mitochondrial health.
Clinical Case Studies
Several case studies have documented the clinical manifestations of HSD10 disease, which is linked to mutations in the HSD17B10 gene:
- Case Study 1 : A female patient with a missense mutation (Arg147Cys) exhibited severe neurological regression and elevated levels of isoleucine metabolites, indicating disrupted metabolic pathways due to impaired 17β-HSD10 function .
- Case Study 2 : A Japanese boy presented with ketoacidosis and no neurodegeneration despite having an HSD17B10 mutation (p.A154T). This case underscores the variability in clinical presentations associated with different mutations .
Potential Therapeutic Applications
Given its multifaceted roles, 17β-HSD10 presents several therapeutic targets:
- Neuroprotective Strategies : Enhancing its activity may offer protective effects against neurodegeneration.
- Metabolic Disorders : Targeting its enzymatic pathways could provide new treatment modalities for metabolic disorders linked to steroid hormone imbalances.
Data Table: Summary of Functions and Applications
Mechanism of Action
The mechanism of action of compound 17 involves its interaction with specific molecular targets, such as hormone receptors. It exerts its effects by binding to these receptors, modulating gene expression, and influencing various cellular pathways. This interaction leads to physiological effects such as anti-inflammatory and immunosuppressive actions .
Comparison with Similar Compounds
Hydrocortisone: A corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used for its potent anti-inflammatory effects.
Dexamethasone: A synthetic steroid with a longer duration of action compared to compound 17.
Comparison: Compound 17 is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike hydrocortisone and prednisolone, compound 17 has a higher affinity for certain receptors, leading to more targeted effects. Additionally, its synthesis involves unique reaction conditions that differentiate it from other similar compounds .
Properties
Molecular Formula |
C25H38O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
6-[[(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C25H38O4/c1-24-13-5-6-20(24)19-10-9-17-16-18(11-15-25(17,2)21(19)12-14-24)29-23(28)8-4-3-7-22(26)27/h9,18-21H,3-8,10-16H2,1-2H3,(H,26,27)/t18-,19-,20-,21-,24-,25-/m0/s1 |
InChI Key |
VGXKMWPNJIWCNF-FYVXYBBASA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)OC(=O)CCCCC(=O)O |
Canonical SMILES |
CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)OC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















